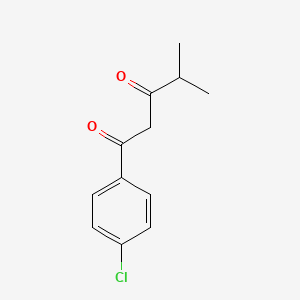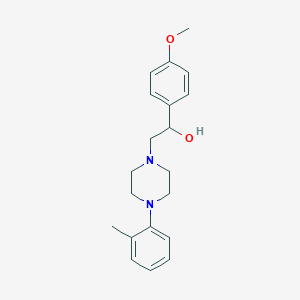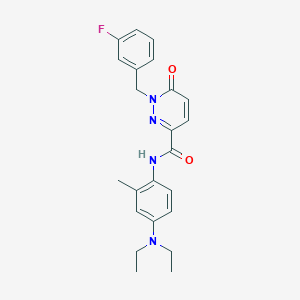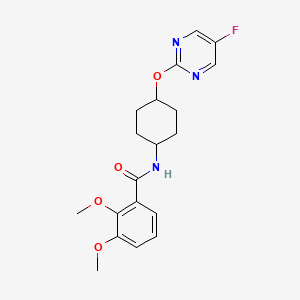
1-(4-Chlorophenyl)-4-methylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization of the pentane-1,3-dione backbone. For instance, Murugesan et al. (2021) detailed the synthesis and characterization of a complex molecule incorporating the 4-chlorophenyl group, utilizing X-ray crystallography, spectroscopic methods, and DFT calculations for structural elucidation (Murugesan et al., 2021). Such methodologies are likely applicable to the synthesis of 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione, emphasizing controlled reactions and detailed characterizations to achieve and confirm the desired product.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound is often studied through X-ray crystallography and spectroscopic techniques, providing insights into the arrangement of atoms and the stereochemistry. Studies like those conducted by Lastovickova et al. (2018), which explored the structures of similar diketones, indicate the importance of such analyses in understanding the geometric and electronic nuances of these molecules (Lastovickova et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound likely exploit the reactivity of the diketone moiety and the aromatic chlorophenyl group. For example, compounds with similar structures engage in reactions that form complex products, showcasing the diketone's reactivity towards nucleophiles and its role in forming stable complexes with metals, as seen in organometallic chemistry research (Tully et al., 2005).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of both hydrophobic (chlorophenyl and methyl groups) and polar (diketone) regions within the molecule suggests a compound with specific solubility characteristics and possibly high melting and boiling points due to increased molecular interactions.
Chemical Properties Analysis
The chemical properties of this compound are defined by its functional groups. The diketone moiety is prone to nucleophilic attacks, while the chlorophenyl group can undergo electrophilic substitution reactions. Studies like those by Sheikh et al. (2009), which synthesize and evaluate related compounds, highlight the potential reactivity and applications of such molecules in various chemical contexts (Sheikh et al., 2009).
Applications De Recherche Scientifique
Formation of Dioxanes
- Nishino et al. (1991) explored the reactions of various ethenes with tris(2,4-pentanedionato)manganese(III) in acetic acid, which led to the formation of 4-acetyl-3-methyl-1,2-dioxan-3-ol and other compounds, demonstrating the potential for 1,3-diketones in synthesizing cyclic peroxides (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
Synthesis of Metal-Organic Frameworks
- Gildenast, Nölke, & Englert (2020) researched the coordination of β-diketo site to trivalent cations and the crosslinking of these units with AgI cations to create mixed metal–organic frameworks, highlighting the role of 1,3-diketones in the construction of complex molecular structures (Gildenast, Nölke, & Englert, 2020).
Catalysis and Reaction Mechanisms
- Robertson, Poole, Payne, & Cole-Hamilton (2001) investigated the reactions catalyzed by rhodium complexes with tertiary phosphines, which included the use of β-ketophosphine. Their study provides insights into the catalytic applications of 1,3-diketones in organic reactions (Robertson, Poole, Payne, & Cole-Hamilton, 2001).
Spectroscopic and Docking Studies
- Murugesan et al. (2021) conducted spectroscopic and docking studies on a compound related to 1-(4-Chlorophenyl)-4-methylpentane-1,3-dione, providing insights into its molecular properties and potential biological activities (Murugesan, Singh, Rajamanikandan, Vinu, Ilanchelian, Lin, & Gengan, 2021).
Preparation of Diketones
- Ceylan et al. (2004) discussed the one-step preparation of symmetrical 1,4-diketones from α-halo ketones, demonstrating the utility of 1,3-diketones in organic synthesis (Ceylan, Gürdere, Budak, Kazaz, & SeÇen, 2004).
Solvent-Free Synthesis
- Yin et al. (2019) focused on the solvent-free synthesis of 1,3,5-triaryl-1,5-diketones, highlighting the role of intramolecular hydrogen bonding in the structural arrangement of related compounds (Yin, Xiong, Guo, Hu, Shan, & Borovkov, 2019).
Mécanisme D'action
Target of Action
For instance, a compound named Pitolisant, which is an antagonist and inverse agonist at the histamine H3 receptor, is used to treat narcolepsy . Another compound, Paclobutrazol, has growth-regulating properties mediated by changes in the levels of important plant hormones including the gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) .
Mode of Action
For instance, Pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
Similar compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and thus its bioavailability.
Result of Action
For instance, some derivatives of 1-[(4-chlorophenyl)phenylmethyl]piperazine exhibited significant effects on both allergic asthma and allergic itching .
Action Environment
For instance, the efficacy of Paclobutrazol, a plant growth regulator, can be influenced by factors such as soil type, temperature, and moisture .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-methylpentane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGEEIPRACJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100119-43-5 |
Source


|
| Record name | 1-(4-chlorophenyl)-4-methylpentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)
![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)
![5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline](/img/structure/B2490800.png)
![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)
![{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2490807.png)

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)